molecular formula C14H14N2O B14004307 n-Hydroxy-n'-(2-methylphenyl)benzenecarboximidamide CAS No. 36954-10-6

n-Hydroxy-n'-(2-methylphenyl)benzenecarboximidamide

Katalognummer: B14004307
CAS-Nummer: 36954-10-6
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: IJTCPECKRHZGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide is an organic compound with a complex structure that includes both hydroxy and carboximidamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide typically involves a multi-step process. One common method starts with the reaction of 2-methylphenylamine with benzenecarboximidoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Hydroxy-n’-(2-methylphenyl)-2-nitrobenzamide
  • n-Hydroxy-n’-(2-methylphenyl)-3-nitrobenzamide

Uniqueness

n-Hydroxy-n’-(2-methylphenyl)benzenecarboximidamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

36954-10-6

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

N-hydroxy-N'-(2-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c1-11-7-5-6-10-13(11)15-14(16-17)12-8-3-2-4-9-12/h2-10,17H,1H3,(H,15,16)

InChI-Schlüssel

IJTCPECKRHZGLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=C(C2=CC=CC=C2)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.